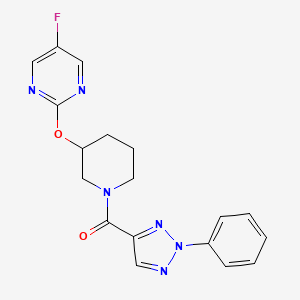
(3-((5-フルオロピリミジン-2-イル)オキシ)ピペリジン-1-イル)(2-フェニル-2H-1,2,3-トリアゾール-4-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C18H17FN6O2 and its molecular weight is 368.372. The purity is usually 95%.
BenchChem offers high-quality (3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬
この化合物のユニークな構造は、創薬におけるさまざまな用途を可能にします。その誘導体は、抗菌、抗マイコバクテリア、抗炎症、抗腫瘍、抗糖尿病、抗アレルギー、解熱、抗ウイルス、抗酸化、抗アメーバ、抗寄生虫、抗真菌、および潰瘍形成活性など、さまざまな生物活性を示します .
炎症性腸疾患の治療
この化合物は、炎症性腸疾患の治療に有効であることが示されています 。これは、プロ炎症性サイトカインIL-6およびTNF-αの産生を抑制し、粘膜浸潤、肥厚、および浮腫の炎症症状を改善しました .
抗菌作用
さまざまな誘導体のなかで、いくつかの化合物は良好な抗菌作用を示しました 。これは、この化合物が新しい抗菌薬の開発に使用できることを示唆しています。
生物活性
The compound (3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a synthetic organic molecule that combines a piperidine ring with fluoropyrimidine and triazole moieties. This structural diversity suggests potential for significant biological activity, particularly in medicinal chemistry, where such compounds are often explored for their therapeutic applications.
Structural Overview
The compound's structure can be broken down into key components:
- Piperidine Ring : Known for its presence in various pharmaceuticals, this moiety may enhance the compound's binding affinity to biological targets.
- Fluoropyrimidine Moiety : This group is often associated with anticancer activity due to its ability to interfere with nucleic acid synthesis.
- Triazole Group : Triazoles are recognized for their diverse biological activities, including antifungal and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Nucleic Acid Synthesis : The fluoropyrimidine component is known to inhibit enzymes involved in nucleotide synthesis, potentially leading to cell cycle arrest and apoptosis in cancer cells .
- Receptor Binding : The piperidine and triazole groups may facilitate interactions with various receptors or enzymes, enhancing the therapeutic profile of the compound .
Biological Activity Studies
Research studies have highlighted the promising biological activities associated with this compound and similar derivatives:
Anticancer Activity
A study involving fluorinated pyrimidines demonstrated potent inhibition of L1210 mouse leukemia cells, with IC50 values in the nanomolar range. The mechanism was linked to the intracellular release of active metabolites that inhibit DNA synthesis .
Antimicrobial Activity
Compounds with similar structural features have shown significant antibacterial effects. For instance, derivatives containing a triazole moiety exhibited strong activity against gram-positive bacteria, indicating that modifications to the core structure can enhance bioactivity .
Comparative Analysis of Related Compounds
To better understand the potential of (3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone, a comparison with related compounds is presented below:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Fluorouracil | Fluoropyrimidine | Anticancer |
| Piperine | Piperidine | Anti-inflammatory |
| Triazole Derivatives | Triazole | Antifungal |
This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of functional groups in drug design.
Case Studies
Recent investigations into compounds similar to (3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone have yielded promising results:
- Anticancer Studies : A series of fluorinated pyrimidine derivatives were tested against various cancer cell lines, showing significant antiproliferative effects and suggesting that modifications could lead to enhanced efficacy .
- Antibacterial Evaluations : Novel derivatives were synthesized and evaluated for their ability to inhibit bacterial growth. Some compounds demonstrated MIC values lower than those of established antibiotics like linezolid .
特性
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O2/c19-13-9-20-18(21-10-13)27-15-7-4-8-24(12-15)17(26)16-11-22-25(23-16)14-5-2-1-3-6-14/h1-3,5-6,9-11,15H,4,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWUMKNYDYCZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3)OC4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














